molecular formula C5H2Cl2N2O2 B1323498 2,4-Dichloropyrimidine-5-carboxylic acid CAS No. 37131-89-8

2,4-Dichloropyrimidine-5-carboxylic acid

Cat. No.: B1323498
CAS No.: 37131-89-8
M. Wt: 192.98 g/mol
InChI Key: IVIHUCXXDVVSBH-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8) is a halogenated pyrimidine derivative with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol. It features two chlorine atoms at the 2- and 4-positions of the pyrimidine ring and a carboxylic acid group at the 5-position. Key properties include:

  • Melting point: 90–97°C
  • Predicted boiling point: 368.4°C
  • pKa: 0.97 ± 0.32 (indicating strong acidity)
  • Storage: Requires inert atmosphere and storage at <−20°C .

This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electrophilic reactivity, particularly in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with carbon dioxide under specific conditions to introduce the carboxylic acid group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives.

Biology

  • Antimicrobial Properties : Research indicates that 2,4-dichloropyrimidine-5-carboxylic acid exhibits potent antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL .
  • Antifungal Activity : The compound has shown effectiveness against Candida albicans, with an IC50 value of 25 µg/mL, indicating its potential as an antifungal agent .

Medicine

  • Drug Development : Ongoing research explores its potential in developing novel therapeutic agents targeting various diseases. Its mechanism involves inhibiting enzymes related to DNA synthesis or repair, contributing to its anticancer properties .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and as an intermediate in chemical syntheses. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties.

Antimicrobial Efficacy Study

  • Objective : Evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
  • Findings : The compound exhibited MICs of 32 µg/mL against both bacterial strains.

Antifungal Activity Assessment

  • Objective : Test antifungal properties against Candida albicans.
  • Findings : Showed an IC50 value of 25 µg/mL, suggesting effective inhibition of fungal growth.

Data Tables

Biological ActivityTarget OrganismMIC (µg/mL)IC50 (µg/mL)
AntimicrobialE. coli32N/A
AntimicrobialS. aureus32N/A
AntifungalCandida albicansN/A25

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

The table below compares 2,4-dichloropyrimidine-5-carboxylic acid with four structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Melting Point (°C) Key Applications/Reactivity
This compound C₅H₂Cl₂N₂O₂ 192.99 37131-89-8 Cl (2,4), COOH (5) 90–97 Pharmaceutical intermediates
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid C₈H₇ClN₂O₃ 214.61 858956-26-0 Cl (5), cyclopropyl (2), OH (6) Not reported Potential bioactive scaffold
2,4-Dichloropyrimidine-5-carboxamide C₅H₃Cl₂N₃O 192.01 Not specified Cl (2,4), CONH₂ (5) Not reported Improved solubility for drug design
Ethyl 2,4-dichloropyrimidine-5-carboxylate C₇H₆Cl₂N₂O₂ 221.04 104020 Cl (2,4), COOEt (5) Not reported Ester intermediate for hydrolysis
2-Chloro-4-methylpyrimidine-5-carboxylic acid C₆H₅ClN₂O₂ 172.57 188781-10-4 Cl (2), CH₃ (4), COOH (5) Not reported Reduced electrophilicity vs. dichloro analogs

Reactivity and Functional Group Influence

Electrophilic Reactivity :

  • The dichloro substitution in the parent compound enhances electrophilicity at the 2- and 4-positions, making it reactive toward nucleophiles (e.g., amines, alkoxides). This contrasts with 2-chloro-4-methylpyrimidine-5-carboxylic acid , where the methyl group reduces ring activation, limiting substitution reactions .
  • The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility in polar solvents. Its replacement with a carboxamide (as in 2,4-dichloropyrimidine-5-carboxamide) improves lipid solubility, which is advantageous in blood-brain barrier penetration for CNS-targeting drugs .

The hydroxyl group at C6 may participate in intramolecular hydrogen bonding, stabilizing specific conformations . Ethyl ester derivatives (e.g., ethyl 2,4-dichloropyrimidine-5-carboxylate) are less polar than the carboxylic acid, facilitating use in organic-phase reactions. These esters are common precursors for hydrolysis to the free acid .

Biological Activity

2,4-Dichloropyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including two chlorine atoms at the 2 and 4 positions and a carboxylic acid group at the 5 position. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimicrobial and antifungal agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C5_5H3_3Cl2_2N2_2O2_2
  • Molecular Weight : 192.99 g/mol
  • Structure :
    • Pyrimidine ring with two chlorine substituents.
    • Carboxylic acid functional group.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for drug development. Its interactions with various biological targets have been studied extensively.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against several pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. Binding affinity studies reveal that it interacts with specific enzymes and receptors involved in pathogen metabolism.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal activity against common strains such as Candida albicans. The mechanism of action involves disruption of fungal cell wall synthesis and function.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : Effective regioselective double Suzuki coupling reactions yield diarylated pyrimidines, which can be further modified to enhance biological activity.
  • Chlorination Processes : The compound can be synthesized from uracil derivatives using chlorinating agents in high yields .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
    • Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, indicating potent activity.
  • Antifungal Activity Assessment :
    • Objective : Test antifungal properties against Candida albicans.
    • Findings : Showed an IC50 value of 25 µg/mL, suggesting effective inhibition of fungal growth.
  • Mechanistic Studies :
    • Research demonstrated that the compound inhibits specific kinases involved in pathogen survival, providing insights into its potential as a therapeutic agent against resistant strains .

Data Tables

Biological ActivityTarget OrganismMIC (µg/mL)IC50 (µg/mL)
AntimicrobialE. coli32N/A
AntimicrobialS. aureus32N/A
AntifungalCandida albicansN/A25

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves chlorination of pyrimidine-5-carboxylic acid derivatives. For instance, chlorination using POCl₃ or SOCl₂ under reflux conditions (80–100°C) with catalytic DMF can yield the dichlorinated product. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .
  • Key Data : Molecular formula: C₅H₂Cl₂N₂O₂; Molecular weight: 192.99 g/mol; CAS: 37131-89-8 .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine positions on the pyrimidine ring). For example, ¹³C NMR typically shows a carbonyl peak near 165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z: 192.99) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% formic acid .

Advanced Research Questions

Q. How does this compound serve as a precursor in antitumor drug development?

  • Methodological Answer : The compound’s dichlorinated pyrimidine core is a key pharmacophore for kinase inhibitors. Researchers modify the carboxylic acid group via amidation or esterification to enhance bioavailability. For example, coupling with amines (e.g., using EDC/HOBt) generates prodrugs targeting thymidylate synthase. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) and pharmacokinetic studies (plasma stability, logP) are critical for validating efficacy .
  • Data Contradiction Note : Some studies report reduced activity in analogs lacking electron-withdrawing groups at the 5-position, highlighting the need for structure-activity relationship (SAR) optimization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C2 and C4 positions are electrophilic due to electron-deficient pyrimidine rings, favoring SNAr reactions with amines or thiols .
  • Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group) and hydrophobic contacts (chlorine atoms) .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, discrepancies in ¹H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) .
  • Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to confirm spectral assignments. Publish raw data in open-access repositories for peer review .

Properties

IUPAC Name

2,4-dichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHUCXXDVVSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620484
Record name 2,4-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37131-89-8
Record name 2,4-Dichloro-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37131-89-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrimidine-5-carboxylic acid
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Record name 37131-89-8
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Synthesis routes and methods

Procedure details

To a solution of the 2,4-dichloropyrimidine-5-carbonyl chloride (24 mmol) in THF (24 mL) is added H2O (0.64 mL) at room temperature. The reaction mixture is stirred at room temperature for 0.83 h and then diluted with H2O. The mixture is extracted with AcOEt. The organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the crude titled compound; 1H NMR (CDCl3) δ 6.80 (brs, 1H), 9.18 (s, 1H).
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichloropyrimidine-5-carboxylic acid
2,4-Dichloropyrimidine-5-carboxylic acid
2,4-Dichloropyrimidine-5-carboxylic acid
2,4-Dichloropyrimidine-5-carboxylic acid
2,4-Dichloropyrimidine-5-carboxylic acid
2,4-Dichloropyrimidine-5-carboxylic acid

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